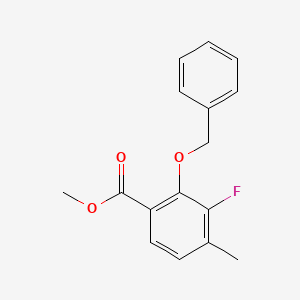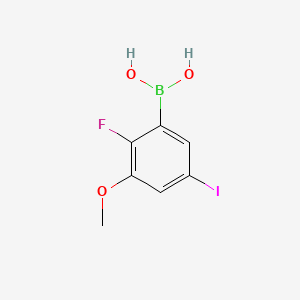
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, iodine, and methoxy groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and an aryl halide. The reaction is usually catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction conditions are mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of molecular probes and imaging agents for biological studies.
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and molecular probes. The compound’s unique substituents also influence its reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the iodine substituent.
2-Fluoro-3-methoxyphenylboronic acid: Similar structure but with different substitution pattern.
5-Fluoro-2-methoxyphenylboronic acid: Another similar compound with a different substitution pattern.
Uniqueness
(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical reactions and biological interactions. The methoxy group further modulates its chemical behavior, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C7H7BFIO3 |
|---|---|
Molekulargewicht |
295.84 g/mol |
IUPAC-Name |
(2-fluoro-5-iodo-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3 |
InChI-Schlüssel |
VARNNWBSKJDGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)OC)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


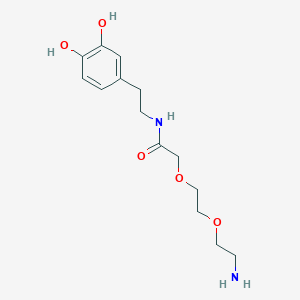
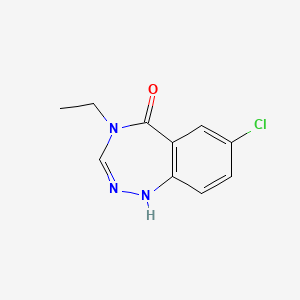
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
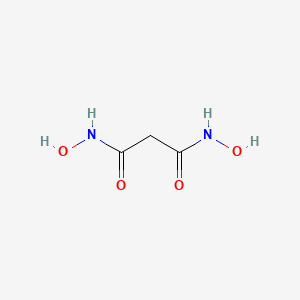

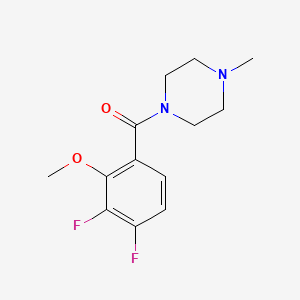
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)

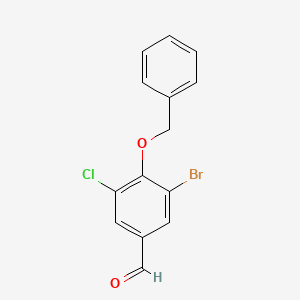
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
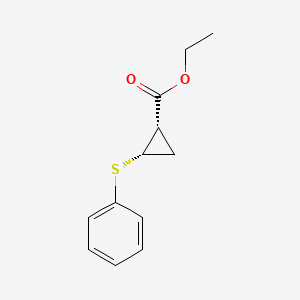
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)

